molecular formula C11H17ClOSi B12560602 Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane CAS No. 144297-33-6

Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane

Cat. No.: B12560602
CAS No.: 144297-33-6
M. Wt: 228.79 g/mol
InChI Key: MPQBOWSUNGGOAI-UHFFFAOYSA-N
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Description

Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a phenyl group substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane typically involves the reaction of 4-[(propan-2-yl)oxy]phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.

    Reduction Reactions: The compound can be reduced to form silane derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium alkoxides or amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of new organosilicon compounds with different functional groups.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of silane derivatives with altered substituents.

Scientific Research Applications

Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic transformations.

    Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical studies.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane involves its ability to undergo substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is attributed to the electrophilic nature of the silicon atom, which facilitates the attack by nucleophiles. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Chloro(dimethyl)phenylsilane: Lacks the isopropoxy group, making it less versatile in certain applications.

    Chloro(dimethyl){4-methoxyphenyl}silane: Contains a methoxy group instead of an isopropoxy group, leading to different reactivity and applications.

    Chloro(trimethyl)silane: Contains three methyl groups, making it more hydrophobic and less reactive towards nucleophiles.

Uniqueness

Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

144297-33-6

Molecular Formula

C11H17ClOSi

Molecular Weight

228.79 g/mol

IUPAC Name

chloro-dimethyl-(4-propan-2-yloxyphenyl)silane

InChI

InChI=1S/C11H17ClOSi/c1-9(2)13-10-5-7-11(8-6-10)14(3,4)12/h5-9H,1-4H3

InChI Key

MPQBOWSUNGGOAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)[Si](C)(C)Cl

Origin of Product

United States

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